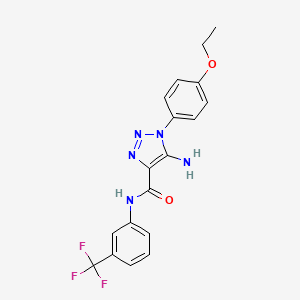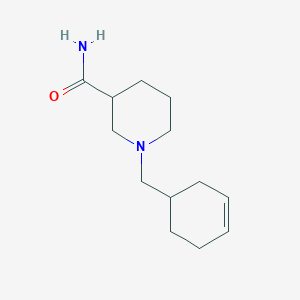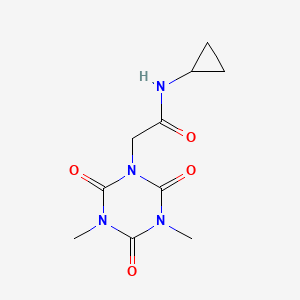![molecular formula C15H14ClN3O2S B5224901 3-chloro-4-methoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B5224901.png)
3-chloro-4-methoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-4-methoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide is a chemical compound with the molecular formula C15H14ClNO2 It is a benzamide derivative that features a chloro and methoxy substituent on the benzene ring, along with a carbamothioyl group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzamide Core: The starting material, 3-chloro-4-methoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl2).
Amidation Reaction: The acid chloride is then reacted with 4-methyl-2-aminopyridine in the presence of a base such as triethylamine (TEA) to form the desired benzamide derivative.
Thioamide Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-chloro-4-methoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group, and the thioamide group can undergo reduction to form the corresponding amine.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 3-chloro-4-hydroxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide.
Reduction: 3-chloro-4-methoxy-N-[(4-methylpyridin-2-yl)carbamoyl]benzamide.
Hydrolysis: 3-chloro-4-methoxybenzoic acid and 4-methyl-2-aminopyridine.
Applications De Recherche Scientifique
3-chloro-4-methoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-chloro-4-methoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-chloro-4-methoxy-N-(4-methylphenyl)benzamide
- 3-chloro-4-methoxy-N-(3-methylphenyl)benzamide
- 3-chloro-4-methoxy-N-(2-methylphenyl)benzamide
Uniqueness
3-chloro-4-methoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide is unique due to the presence of the pyridine ring and the carbamothioyl group, which confer distinct chemical and biological properties compared to other benzamide derivatives. These structural features may enhance its binding affinity to specific targets and its overall biological activity.
Propriétés
IUPAC Name |
3-chloro-4-methoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2S/c1-9-5-6-17-13(7-9)18-15(22)19-14(20)10-3-4-12(21-2)11(16)8-10/h3-8H,1-2H3,(H2,17,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOCNUYUVCCFCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Methyl-1-[4-(3-phenylpropyl)piperazin-1-yl]butan-1-one](/img/structure/B5224819.png)

![ethyl 5-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5224845.png)
![N-(tert-butyl)-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B5224846.png)
![4-[4-(3,5-difluorophenyl)-1H-1,2,3-triazol-1-yl]-1-(1H-pyrazol-4-ylcarbonyl)piperidine](/img/structure/B5224858.png)

![2-[[2-(4-Nitrophenyl)acetyl]amino]ethyl acetate](/img/structure/B5224871.png)
![8-chloro-2-(4-ethylphenyl)-N'-[1-(5-methyl-2-thienyl)propylidene]-4-quinolinecarbohydrazide](/img/structure/B5224875.png)
![2-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-6,7-DIMETHYL[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE](/img/structure/B5224882.png)

![propyl 4-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5224890.png)

![4-(4-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide](/img/structure/B5224913.png)

